2-Aminofuro[3,2-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-aminofuro[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)5-6-4(13-8(5)10)2-1-3-11-6/h1-3H,10H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRCQRPANYFREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(O2)N)C(=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499774 | |
| Record name | 2-Aminofuro[3,2-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69539-69-1 | |
| Record name | 2-Aminofuro[3,2-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofuro[3,2-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with furan-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Aminofuro[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or alkylated products.
Scientific Research Applications
2-Aminofuro[3,2-b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential antimicrobial and antiproliferative activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Aminofuro[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives
Example Compound: 2-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
- Structural Differences : Replaces the furan oxygen with a pyrrole nitrogen, altering electronic properties and hydrogen-bonding capabilities.
- Synthesis : Synthesized via one-pot methods, characterized by NMR and HR-MS, and crystallized for X-ray studies .
- Key Findings :
- Intramolecular hydrogen bonds between the amide and pyrrolo nitrogen enhance membrane permeability and reduce water solubility compared to the furopyridine analog .
- Demonstrated bioactivity as an acetyl-CoA carboxylase 1 (ACC1) inhibitor, with oral bioavailability and in vivo efficacy in reducing tumor malonyl-CoA levels .
Thieno[2,3-b]pyridine-2-carboxamide Derivatives
Example Compounds :
- 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Structural Differences : Replaces the furan ring with a thiophene, increasing sulfur-mediated π-π interactions and altering metabolic stability.
- Synthesis : Prepared via sequential reactions involving bromoacetate esterification, hydrolysis, and amide coupling, confirmed by ¹H-NMR and LCMS .
- Key Findings: Thieno derivatives exhibit higher thermal stability and diverse pharmacological applications, including kinase inhibition . Substitutions at the carboxamide position (e.g., methyl or furanmethyl groups) modulate target selectivity and cytotoxicity .
Furo[2,3-b]pyridine Carboxamide Derivatives
Example Compound: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Structural Differences : Positional isomerism in the furopyridine ring (furo[2,3-b] vs. furo[3,2-b]) affects steric and electronic environments.
- Synthesis : Multi-step synthesis involving oxadiazole coupling and fluorophenyl substitution .
- Key Findings :
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Core Heterocycle | Key Substituents | Bioactivity Highlights | Physicochemical Properties |
|---|---|---|---|---|
| Furo[3,2-b]pyridine-3-carboxamide | Furan + Pyridine | 2-Amino, 3-Carboxamide | Metal complexation, thermodynamic studies | Moderate solubility, lipophilicity |
| Pyrrolo[3,2-b]pyridine-3-carboxamide | Pyrrole + Pyridine | 2-Amino, 3-Carboxamide | ACC1 inhibition, oral bioavailability | Low solubility, high permeability |
| Thieno[2,3-b]pyridine-2-carboxamide | Thiophene + Pyridine | 3-Amino, 2-Carboxamide | Kinase inhibition, cytotoxic activity | High thermal stability |
| Furo[2,3-b]pyridine-3-carboxamide | Furan + Pyridine (isomer) | Oxadiazole, Trifluoroethyl | Enzyme inhibition | Enhanced target binding |
Table 2: Thermodynamic Stability of Metal Complexes (2-Aminofuro[3,2-b]pyridine-3-carboxamide)
| Metal Ion | Stability Constant (log K) at 20°C | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Mn(II) | 3.45 | -28.7 | 45.2 |
| Co(II) | 4.12 | -34.1 | 52.8 |
| Ni(II) | 5.03 | -39.6 | 61.3 |
| Cu(II) | 6.21 | -42.9 | 68.5 |
Key Research Findings
- Metal Complexation: this compound forms stable complexes with transition metals, with Cu(II) showing the highest stability due to stronger ligand-field effects .
- Pharmacological Potential: Pyrrolo analogs outperform furopyridines in oral bioavailability, while thieno derivatives excel in thermal stability and kinase inhibition .
- Synthetic Flexibility: Rearrangement reactions of furopyridine esters (e.g., to cyano derivatives) highlight their utility as intermediates in drug design .
Q & A
Q. What are the common synthetic routes for 2-aminofuro[3,2-b]pyridine-3-carboxamide, and what are their key intermediates?
The synthesis typically involves multi-step reactions starting from furan and pyridine precursors. A Rh-catalyzed tandem reaction is effective for constructing the fused furopyridine core, followed by carboxamide functionalization via nucleophilic substitution or coupling reactions. Key intermediates include halogenated pyridine derivatives and cyclized furopyridine intermediates. Reaction optimization often focuses on catalysts (e.g., Rh complexes) and solvent systems (e.g., DMF or THF) to enhance yield and selectivity .
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : To resolve aromatic proton environments and confirm carboxamide substitution patterns.
- High-resolution mass spectrometry (HR-MS) : For exact mass determination and molecular formula validation.
- X-ray crystallography : To elucidate intramolecular interactions, such as hydrogen bonding between the amide group and pyridine nitrogen, which influences solubility and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound analogs?
Systematic optimization involves:
- Catalyst screening : Transition metals (e.g., Pd, Rh) for tandem cyclization and coupling steps.
- Temperature control : Lower temperatures (0–25°C) to suppress side reactions during cyclization.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance carboxamide formation. Example: A 15% yield increase was reported using RhCl₃·3H₂O in DMF at 80°C compared to Pd-based systems .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?
- Enzyme inhibition assays : For acetyl-CoA carboxylase (ACC1) inhibition, measure IC₅₀ values using radiolabeled substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., metabotropic glutamate receptors) to assess affinity (Kᵢ) .
- Cellular models : Anticancer activity is tested via proliferation assays (e.g., MTT) in cancer cell lines, with SAR studies focusing on substituents at the 2-amino position .
Q. How do structural modifications at the 2-amino position influence physicochemical properties?
Substituents like alkyl or aryl groups alter:
- Lipophilicity : LogP increases with bulky groups, enhancing membrane permeability but reducing solubility.
- Hydrogen bonding : Electron-withdrawing groups (e.g., -NO₂) strengthen intramolecular H-bonds, stabilizing the solid-state structure (observed in X-ray studies) . Example: Morpholinoethyl side chains introduce bifurcated H-bonds, improving water solubility by 30% compared to unsubstituted analogs .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound class?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural impurities : Validate compound purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy).
- Pharmacokinetic factors : Address bioavailability differences using in silico ADMET models (e.g., SwissADME) to predict metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
